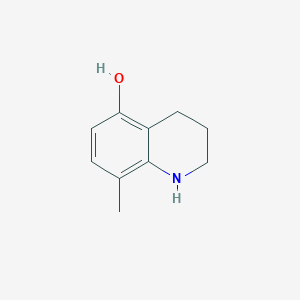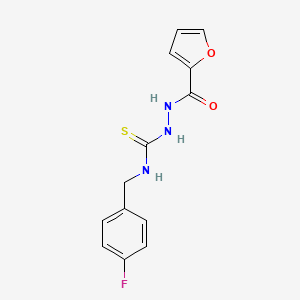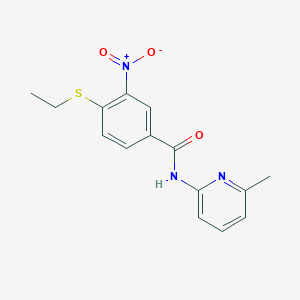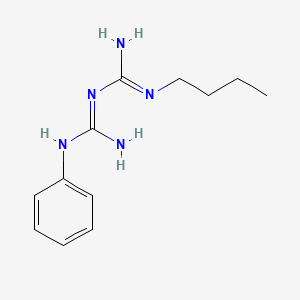![molecular formula C9H9N5O3 B5780980 2-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline](/img/structure/B5780980.png)
2-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of triazole derivatives, which have been found to possess various biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.
Wirkmechanismus
The mechanism of action of 2-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline is not fully understood, but it is believed to involve the inhibition of bacterial and fungal cell wall synthesis. This compound has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and physiological effects:
2-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline has been found to exhibit low toxicity and good bioavailability in animal models. It has also been shown to have a high binding affinity for DNA, which suggests that it may interfere with DNA replication and transcription.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline in lab experiments is its broad-spectrum antimicrobial activity, which makes it a potential candidate for the development of new antibiotics. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to formulate for use in vivo.
Zukünftige Richtungen
There are several future directions for the research on 2-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline. One area of interest is the development of new derivatives with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of this compound, which could lead to the development of new drugs with novel mechanisms of action. Finally, the potential use of 2-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline as an anticancer agent warrants further investigation, particularly in animal models.
Synthesemethoden
The synthesis of 2-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline can be achieved through a multistep process that involves the reaction of 4-nitroaniline with methylhydrazine to form 4-methyl-3-nitroaniline. This intermediate is then reacted with sodium nitrite and hydrochloric acid to form 4-methyl-3-nitro-1H-1,2,4-triazole. Finally, the reaction of 4-methyl-3-nitro-1H-1,2,4-triazole with 4-chloro-2-nitrophenol in the presence of a base yields 2-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline.
Wissenschaftliche Forschungsanwendungen
2-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline has been extensively studied for its potential applications in the field of medicinal chemistry. Several studies have reported its antimicrobial activity against various strains of bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. It has also been found to possess antifungal activity against Candida albicans and Aspergillus niger. Additionally, this compound has shown promising anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Eigenschaften
IUPAC Name |
2-[(2-methyl-5-nitro-1,2,4-triazol-3-yl)oxy]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O3/c1-13-9(11-8(12-13)14(15)16)17-7-5-3-2-4-6(7)10/h2-5H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZQPBRFCWOLAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)[N+](=O)[O-])OC2=CC=CC=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-methyl-3-[(2-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5780910.png)

![3-({[(5-chloro-2-methoxyphenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B5780921.png)
![2-amino-4-(2,4-dimethylphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5780925.png)
![2,5,6-trimethyl-3-[(2-methylbenzylidene)amino]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5780928.png)


![4-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5780941.png)

![5-(1-piperidinylacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5780975.png)


![N-ethyl-4-fluoro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5780996.png)
![2-[2-(trifluoromethyl)benzyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5781003.png)